molecular formula C12H24N2S2 B14068954 4,4'-Disulfanediylbis(1-methylpiperidine) CAS No. 78637-14-6

4,4'-Disulfanediylbis(1-methylpiperidine)

Cat. No.: B14068954
CAS No.: 78637-14-6
M. Wt: 260.5 g/mol
InChI Key: SFNJGHYQVQOLNF-UHFFFAOYSA-N
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Description

Piperidine, 4,4’-dithiobis[1-methyl-]: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 4,4’-dithiobis[1-methyl-], typically involves the cyclization of primary amines with diols, catalyzed by transition metal complexes such as Cp*Ir. Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization. Additionally, microwave irradiation can be used to facilitate the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium .

Industrial Production Methods: Industrially, piperidine derivatives are often produced through hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 4,4’-dithiobis[1-methyl-] can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, piperidine derivatives are used to study enzyme mechanisms and as ligands in receptor binding studies .

Medicine: Piperidine-based compounds have shown potential in treating various diseases, including cancer, hypertension, and Alzheimer’s disease. They are also used as anesthetics and analgesics .

Industry: In the industrial sector, piperidine derivatives are used as solvents, catalysts, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of Piperidine, 4,4’-dithiobis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing functional groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to form disulfide bonds makes it particularly useful in biological and medicinal chemistry .

Properties

CAS No.

78637-14-6

Molecular Formula

C12H24N2S2

Molecular Weight

260.5 g/mol

IUPAC Name

1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine

InChI

InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3

InChI Key

SFNJGHYQVQOLNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)SSC2CCN(CC2)C

Origin of Product

United States

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